

Preparing C108297 for Subcutaneous Injection: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a non-steroidal, selective glucocorticoid receptor (GR) modulator demonstrating a unique pharmacological profile with both agonist and antagonist activities.[1][2] This tissue- and gene-specific activity presents therapeutic potential in metabolic and inflammatory diseases by separating the beneficial anti-inflammatory and metabolic effects of GR activation from the detrimental side effects associated with systemic glucocorticoid therapy.[2][3] Preclinical studies have shown its promise in attenuating obesity, reducing caloric intake, increasing lipolysis and fat oxidation, and mitigating inflammation.[1][2] C108297 has a high binding affinity for the glucocorticoid receptor, with a Ki of 0.7 nM.[1]

This document provides detailed protocols for the preparation of **C108297** for subcutaneous (s.c.) injection, a common administration route in preclinical research. It includes information on vehicle formulations, step-by-step preparation procedures, and relevant data for consideration in experimental design.

Physicochemical and In Vitro Data

A summary of the key physicochemical and in vitro properties of **C108297** is presented below.



Property	Value
Molecular Formula	C26H25F4N3O3S
Molecular Weight	553.69 g/mol
Appearance	White to off-white solid
Purity	≥98%
GR Binding Affinity (Ki)	0.7 nM
GR Reporter Gene Functional (Ki)	0.6 nM
Solubility in DMSO	100 mg/mL

Vehicle Formulations for Subcutaneous Injection

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of **C108297** for in vivo studies. Based on available literature, three primary vehicle formulations have been utilized for the subcutaneous administration of **C108297** and similar compounds.

Formulation 1: Multi-Component Vehicle

A commonly used vehicle for **C108297** that yields a clear solution at concentrations of at least 2.5 mg/mL is a mixture of:

- 10% Dimethyl sulfoxide (DMSO)
- 40% Polyethylene glycol 300 (PEG300)
- 5% Polysorbate 80 (Tween-80)
- 45% Saline (0.9% NaCl)

Formulation 2: Oil-Based Vehicle

An alternative formulation, particularly for sustained release, involves a mixture of:

• 10% Dimethyl sulfoxide (DMSO)



• 90% Corn oil

This formulation also achieves a clear solution at a concentration of at least 2.5 mg/mL.

Formulation 3: Polyethylene Glycol Vehicle

For some applications, **C108297** has been dissolved directly in polyethylene glycol (PEG). A reported concentration for this method is 6 mg/mL.

Experimental Protocols

Protocol 1: Preparation of C108297 in Multi-Component Vehicle

This protocol details the step-by-step procedure for preparing a **C108297** solution using the multi-component vehicle.

Materials:

- C108297 powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Polysorbate 80 (Tween-80), sterile
- Saline (0.9% NaCl), sterile
- Sterile vials and syringes

Procedure:

- Prepare a Stock Solution of C108297 in DMSO:
 - In a sterile environment, accurately weigh the required amount of **C108297** powder.
 - Dissolve the C108297 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
 Use of an ultrasonic bath may be necessary to ensure complete dissolution.[1]



- Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
- Prepare the Final Injection Solution (Example for 1 mL):
 - In a sterile vial, add 400 μL of PEG300.
 - $\circ~$ To the PEG300, add 100 μL of the 25 mg/mL **C108297** DMSO stock solution and mix thoroughly.
 - Add 50 μL of Tween-80 to the mixture and mix until a homogenous solution is formed.
 - Finally, add 450 μL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.
 - The final concentration of **C108297** in this example is 2.5 mg/mL. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - It is recommended to prepare the final injection solution fresh on the day of use. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: Preparation of C108297 in Oil-Based Vehicle

This protocol outlines the procedure for preparing **C108297** in a DMSO and corn oil vehicle.

Materials:

- C108297 powder
- · Dimethyl sulfoxide (DMSO), sterile
- · Corn oil, sterile
- Sterile vials and syringes

Procedure:

Prepare a Stock Solution of C108297 in DMSO:



- Follow step 1 as described in Protocol 1 to prepare a concentrated stock solution of C108297 in DMSO (e.g., 25 mg/mL).
- Prepare the Final Injection Solution (Example for 1 mL):
 - In a sterile vial, add 900 μL of sterile corn oil.
 - Add 100 μL of the 25 mg/mL C108297 DMSO stock solution to the corn oil.
 - Mix the solution thoroughly until it is homogenous. Vortexing may be required.
 - The final concentration of **C108297** in this example is 2.5 mg/mL. The final vehicle composition is 10% DMSO and 90% corn oil.
 - This formulation should be prepared fresh before use.

Protocol 3: Preparation of C108297 in Polyethylene Glycol

This protocol provides a general guideline for dissolving **C108297** in polyethylene glycol.

Materials:

- **C108297** powder
- Polyethylene glycol (e.g., PEG300 or PEG400), sterile
- Sterile vials and syringes

Procedure:

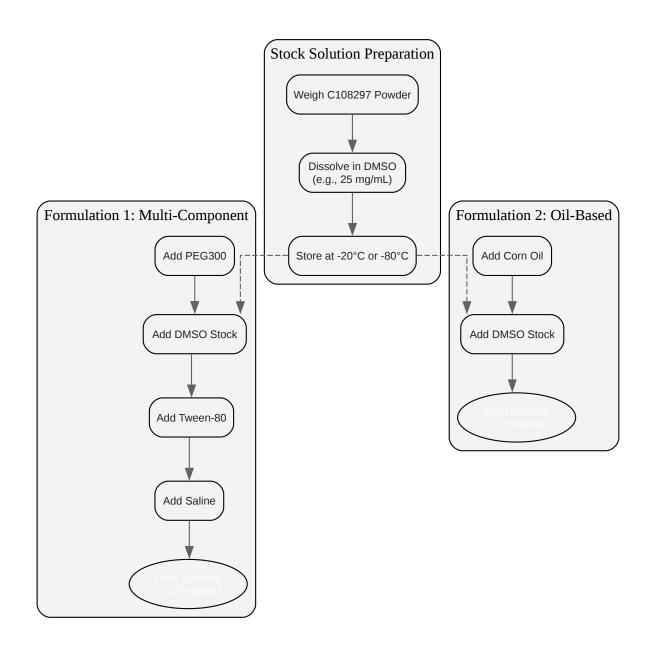
- Direct Dissolution:
 - In a sterile vial, weigh the desired amount of C108297 powder.
 - Add the appropriate volume of sterile polyethylene glycol to achieve the target concentration (e.g., for a 6 mg/mL solution, add 1 mL of PEG for every 6 mg of C108297).



- Mix thoroughly until the powder is completely dissolved. Gentle warming or sonication may be necessary to facilitate dissolution.
- Prepare this solution fresh for each experiment.

Visualization of Workflows and Pathways Experimental Workflow for C108297 Solution Preparation



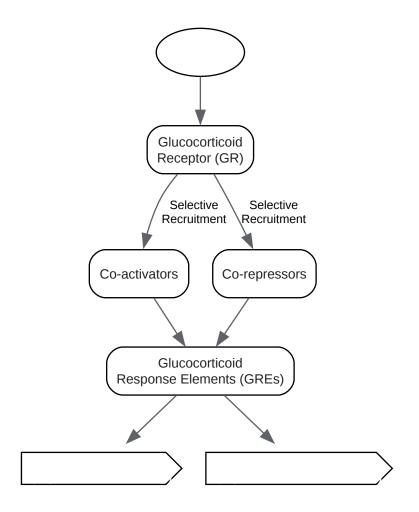


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Caption: Workflow for preparing C108297 subcutaneous injection solutions.

Simplified Signaling Pathway of C108297





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